molecular formula C4H4N2O2S B1270453 2-Aminothiazole-4-carboxylic acid CAS No. 40283-41-8

2-Aminothiazole-4-carboxylic acid

Cat. No. B1270453
CAS RN: 40283-41-8
M. Wt: 144.15 g/mol
InChI Key: FCLDUALXSYSMFB-UHFFFAOYSA-N
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Description

2-Aminothiazole-4-carboxylic acid is an important chemical compound that has been studied for its potential in various scientific applications, particularly due to its structural relevance in medicinal chemistry. This compound serves as a precursor or intermediate in the synthesis of a wide range of biologically active molecules, including sulfur drugs, biocides, fungicides, dyes for synthetic fibers, and chemical reaction accelerators. It is also an intermediate in the synthesis of antibiotics and has been explored for its activity as a corrosion inhibitor (Khalifa, 2018).

Synthesis Analysis

The synthesis of 2-Aminothiazole-4-carboxylic acid and its derivatives involves various chemical strategies. Notably, a copper-catalyzed ring expansion of 2-aminobenzothiazoles with alkynyl carboxylic acids facilitates the one-pot synthesis of 1,4-benzothiazines, showcasing a method to manipulate the thiazole structure for the creation of complex molecules (Qiu et al., 2015). Additionally, a metal-free synthesis approach using aryl isothiocyanates and formamides under metal-free conditions has been developed to efficiently create 2-aminobenzothiazoles (He et al., 2016).

Molecular Structure Analysis

The molecular structure and properties of 2-Aminothiazole-4-carboxylic acid derivatives have been elucidated through various analytical techniques. X-ray diffraction and spectroscopic methods have been employed to characterize molecular adducts of 2-aminothiazole derivatives, revealing the formation of hydrogen-bonded chains and associated dimers in crystal structures, which contribute to the understanding of their chemical behavior and reactivity (Lynch et al., 1999).

Chemical Reactions and Properties

2-Aminothiazole-4-carboxylic acid and its derivatives participate in various chemical reactions, forming robust synthons in molecular salts with substituted benzoic acids. These reactions exhibit solvent-assisted tautomerism and proton transfer, highlighting the compound's versatility and potential in developing supramolecular architectures (Oruganti et al., 2014).

Physical Properties Analysis

The physical properties of 2-Aminothiazole-4-carboxylic acid derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various scientific fields. These properties are influenced by the molecular structure, as seen in the formation of co-crystals and the detailed characterization of molecular salts, which impacts their solubility and stability (Lynch et al., 1999).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of 2-Aminothiazole-4-carboxylic acid derivatives, are defined by their molecular structure and substituent effects. Studies focusing on the synthesis and characterization of these compounds provide insights into their potential applications, highlighting their importance in the development of new chemical entities with desired biological activities (Khalifa, 2018).

Scientific Research Applications

Molecular Co-crystals Formation

2-Aminothiazole derivatives, including 2-aminothiazole-4-carboxylic acid, have been used to prepare molecular adducts with various carboxylic-acid-substituted heterocyclics. These adducts have been characterized using X-ray diffraction methods, displaying significant proton transfer and hydrogen-bonding patterns. This demonstrates the compound's utility in forming stable molecular structures with potential applications in materials science and molecular engineering (Lynch et al., 1999).

Synthesis of Biologically Active Molecules

2-Aminothiazole and its derivatives are cornerstones in synthesizing biologically active molecules, including sulfur drugs, biocides, fungicides, dyes for synthetic fibers, chemical reaction accelerators, and intermediates in antibiotics synthesis. They also exhibit activity as corrosion inhibitors for mild steel protection. The diversity in their applications highlights their significance in pharmaceutical and industrial chemistry (Khalifa, 2018).

Drug Discovery and Medicinal Chemistry

The 2-aminothiazole core is an active pharmacophore in drug discovery, with several drugs in the market featuring this core. Recent research has identified new 2-aminothiazoles with anticancer, antitumor, antidiabetic, and anticonvulsant activities, highlighting its versatility in medicinal chemistry (Das et al., 2016).

Supramolecular Chemistry and Salt Formation

2-Aminothiazole has been used in synthesizing various salts with carboxylic acid coformers. These salts exhibit solvent-assisted tautomerism and proton transfer, leading to robust supramolecular synthons. This illustrates its role in creating complex molecular structures with potential applications in designing new materials and understanding molecular interactions (Oruganti et al., 2014).

Anticancer, Antioxidant, Antimicrobial, and Anti-inflammatory Activities

2-Aminothiazole-based compounds have been identified to possess several biological activities, acting as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents. Their structural variations have gained attention in medicinal chemistry, indicating their potential in developing new therapeutic agents (Elsadek et al., 2021).

DNA Interaction and Antitumor Activity

2-Aminothiazole-4-carboxylate analogues have been studied for their interaction with DNA to understand their antitumor activity. Molecular modeling approaches predict their ability to bind with DNA, indicating their potential use in designing antitumor drugs (Abou-zeid et al., 2015).

Safety And Hazards

2-Aminothiazole-4-carboxylic acid causes skin irritation and serious eye irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

2-Aminothiazole-4-carboxylic acid has emerged as a promising scaffold in medicinal chemistry and drug discovery research . It exhibits potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . Future research could focus on decreasing drug resistance and reducing unpleasant side effects .

properties

IUPAC Name

2-amino-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c5-4-6-2(1-9-4)3(7)8/h1H,(H2,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLDUALXSYSMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363550
Record name 2-Aminothiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminothiazole-4-carboxylic acid

CAS RN

40283-41-8
Record name 2-Aminothiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminothiazole-4-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-amino-1,3-thiazole-4-carboxylate (150 mg) (for example available, from Maybridge Chemical Company) in 1,4-dioxane (3 ml) was added 2M hydrochloric acid (2 ml) and the mixture heated at reflux under nitrogen for 70 h. The mixture was cooled to room temperature and the solvent removed in vacuo. Toluene (15 ml) was added and the solvent removed in vacuo to give a solid that was dried in an vacuum oven overnight to give the title compound (150 mg) as a brown solid.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 40 ml of an aqueous solution of 4.00 g (23.2 mmol) of ethyl 2-aminothiazole-4-carboxylate was added 1.86 g (46.5 mmol) of sodium hydroxide, followed by stirring at room temperature for 5 hours. The reaction liquid was adjusted to pH 1 by the addition of concentrated hydrochloric acid, and the precipitated crystals were collected by filtration to prepare 2.84 g (yield 85%) of a target compound.
Quantity
0 (± 1) mol
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reactant
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4 g
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1.86 g
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[Compound]
Name
aqueous solution
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
85%

Synthesis routes and methods III

Procedure details

Thiazole derivative IIb can be prepared according to any of a variety of methods. Ester of 2-amino-4- and 5-thiazolecarboxylic acids can be prepared by any method described in "Heterocyclic Compound", Elderfield, 5, 624. For example, reaction of bromopyruvic acid with thiourea gives 2-amino-4-thiazolecarboxylic acid (J. Am. Chem. Soc. 68, 266 (1946)) which is subjected to the Gattermann reaction to give 2-halogeno derivatives. Ester of 2-halogeno-5-methyl-4-thiazolecarboxylic acid can be obtained from 2-chloro-2,3-epoxybutyric acid ester with thiourea (Bull. Chem. Soc. Jap. 43, 2997 (1970)). Ethyl 2-halogeno-4-methyl-5-thiazolecarboxylate can be prepared from ethyl α-chloroacetoacetate with thiourea (J. Pharm. Soc. Jap., 76, 301 (1956)). These compounds are subjected to the Arndt-Eistert reaction with diazomethane or diazoethane or alkylation to give the corresponding acetic or propionic acid. Further, ethyl 2-chloro-4-methyl-5-thiazolecarboxylate can be prepared from ethyl 3-thiocyano-3-acetoxypropionate according to the method shown in U.S. Pat. No. 2,319,570. Ethyl 2-(2-bromo-4-thiazolyl)propionate is also prepared from ethyl 2-bromoacetylpropionate with thiourea (J. Am. Chem. Soc. 63, 2946 (1941)). Thiazole derivative IIb substituted with an alkyl group other than methyl can be prepared by condensation following the method described above or alkylation of the thiazole derivatives prepared above.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
Ester
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0 (± 1) mol
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reactant
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[Compound]
Name
5-thiazolecarboxylic acids
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0 (± 1) mol
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reactant
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Heterocyclic Compound
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
YH Yan, TT Zhang, R Li, SY Wang, LL Wei… - Journal of Medicinal …, 2023 - ACS Publications
… (40) In order to enhance inhibitory potency against multiple clinically relevant MBLs, we introduced 2-aminothiazole-4-carboxylic acid (referred to as AtC) as the core scaffold by closely …
Number of citations: 3 pubs.acs.org
CC Jorn, S Martin, J Nasr, K Stafford… - World Journal of …, 2012 - ncbi.nlm.nih.gov
… The effect of ATCA signal fluctuations arising from electrospray ionization (ESI) suppression was minimized by using a structural analogue of ATCA (2-aminothiazole-4-carboxylic acid, …
Number of citations: 20 www.ncbi.nlm.nih.gov
P Luliński, J Giebułtowicz, P Wroczyński… - … of Chromatography A, 2015 - Elsevier
… system contained 1-allyl-2-thiourea and ethylene glycol dimethacrylate in methanol, tetrahydrofuran and dimethyl sulfoxide porogenic mixture and 2-aminothiazole-4-carboxylic acid …
Number of citations: 30 www.sciencedirect.com
J Giebułtowicz, M Sobiech, M Rużycka… - … of Chromatography A, 2019 - Elsevier
… of 2-aminothiazole-4-carboxylic acid in a mixture of 2-phenylpropene and EGDMA matrix. … with the template molecule, 2-aminothiazole-4-carboxylic acid, surrounded by 10 monomer …
Number of citations: 24 www.sciencedirect.com
Y Sagara, M Mitsuya, M Uchiyama, Y Ogino… - Chemical and …, 2005 - jstage.jst.go.jp
… The 2-aminothiazole-4-carboxylic acid (5) was derived from a thiourea (4) and ethyl 2-bromopyruvate by a conventional method in 86% yield. The (3S)-3aminomethylpiperidine (10), a …
Number of citations: 16 www.jstage.jst.go.jp
T Nishio, Y Toukairin, T Hoshi, T Arai… - Journal of Pharmaceutical …, 2022 - Elsevier
In this research, we have developed a novel and simple liquid chromatography coupled with electrospray ionization–tandem mass spectrometry (LC/ESI–MS/MS) method for …
Number of citations: 8 www.sciencedirect.com
RC Witman - 1953 - search.proquest.com
University of Delavvare, Ph.D., 1953 Page 1 WITMAN, Hobert Charles, 1927– SO NIE DER TV ATIVES (DIF A NIIN OTHIAZO) I „E– CARBOXYLIC ACIDS . University of Delavvare, Ph.D.…
Number of citations: 0 search.proquest.com
J Giebułtowicz, M Rużycka, M Fudalej, P Krajewski… - Talanta, 2016 - Elsevier
… The usage of 2-aminothiazole-4-carboxylic acid (ATZA) as the internal standard (IS) applied by the research team was also unsuccessful in our studies. Moreover, limit of detection (LOD…
Number of citations: 26 www.sciencedirect.com
I Petrikovics, DE Thompson, GA Rockwood… - Biomarkers, 2011 - Taylor & Francis
… 2-Aminothiazole-4-carboxylic acid (ATZA) was obtained from Synthonix (Wake Forest, NC, USA). KCN was purchased from Sigma-Aldrich (St. Louis, MO, USA). …
Number of citations: 21 www.tandfonline.com
T Nishio, Y Toukairin, T Hoshi, T Arai… - … of Chromatography B, 2023 - Elsevier
… (b) Derivatization of ATCA and an internal standard (IS; 2-aminothiazole-4-carboxylic acid) by using 4-bromoethyl-7-methoxycoumarin (Br-Mmc) prior to analysis by liquid …
Number of citations: 1 www.sciencedirect.com

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